molecular formula C20H16N2O2S3 B3014899 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 923442-52-8

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No.: B3014899
CAS No.: 923442-52-8
M. Wt: 412.54
InChI Key: KPSUKMUNZNTOHW-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a benzothiazole-thiophene hybrid featuring a 4-methoxyphenylthioacetamide side chain. Its structure integrates a benzo[d]thiazole moiety linked to a thiophene ring, with a sulfur-containing acetamide group substituted at the 4-methoxyphenyl position. This compound is hypothesized to exhibit biological activity due to its structural resemblance to known antitumor and antimicrobial benzothiazole derivatives .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S3/c1-24-13-6-8-14(9-7-13)26-12-18(23)22-19-15(10-11-25-19)20-21-16-4-2-3-5-17(16)27-20/h2-11H,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSUKMUNZNTOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Attachment of the methoxyphenylthio group: This step involves the nucleophilic substitution reaction where a methoxyphenylthio group is introduced to the acetamide backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, potentially leading to new insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzothiazole-Thiophene Hybrids
  • N-(Benzo[d]thiazol-2-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (CAS 852376-70-6) :
    • Shares the 4-methoxyphenylthioacetamide group but replaces the thiophene with a triazolopyridazine ring.
    • Molecular weight: 448.5 vs. 448.5 (identical to the target compound, suggesting similar solubility profiles) .
  • 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide (CAS 79420-24-9) :
    • Substitutes thiophene with a benzimidazole ring.
    • Lower molecular weight (340.42) and altered hydrogen-bonding capacity due to benzimidazole’s basic nitrogen .
Benzothiazole-Thiadiazole Derivatives
  • N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) :
    • Incorporates a ureido-thiadiazole group instead of thiophene.
    • Higher melting point (263–265°C) compared to typical thiophene-based compounds, indicating enhanced crystallinity .
4-Methoxyphenyl Substituted Analogues
  • N-(4-Methoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (9): Demonstrates moderate antitumor activity (MGI%: 10%), attributed to the 4-methoxyphenyl group’s electron-donating effects .

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Key Functional Groups Reference
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide 448.5 N/A Thiophene, 4-methoxyphenylthioacetamide
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) 456.56 263–265 Ureido-thiadiazole
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-... (9) 486.59 186–187 Thioxo-thiazolidinone
N-(Benzo[d]thiazol-2-yl)-2-((3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetamide 448.5 N/A Triazolopyridazine

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This compound combines the pharmacophoric features of benzothiazole and thiophene, which are known for their diverse biological properties.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzothiazole moiety : Known for its role in various biological activities, including anticancer effects.
  • Thiophene ring : Contributes to the compound's electronic properties and enhances its interaction with biological targets.
  • Thioacetamide group : Imparts additional reactivity and potential for biological interaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, leading to various cellular responses:

  • Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription. This inhibition can lead to DNA damage and subsequent apoptosis in cancer cells .
  • Induction of Apoptosis : Studies indicate that the compound induces apoptosis through mitochondrial dysfunction, activation of caspases, and modulation of pro-apoptotic and anti-apoptotic proteins.
  • Antimicrobial Activity : Preliminary research suggests that it may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description References
AnticancerInduces apoptosis in various cancer cell lines, inhibits topoisomerase I.
AntimicrobialPotential inhibition of bacterial growth through membrane disruption.
Anti-inflammatoryExhibits properties that may reduce inflammation in cellular models.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and related derivatives:

  • Anticancer Efficacy : A study demonstrated that derivatives of benzothiazole, including this compound, showed significant cytotoxicity against multiple cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The GI50 values were notably low, indicating potent activity .
  • Mechanistic Insights : Research has highlighted the role of the benzothiazole moiety in enhancing the anticancer activity through increased binding affinity to target proteins involved in cell cycle regulation and apoptosis .
  • Comparative Analysis : When compared with other known compounds, this compound exhibited superior activity against certain cancer types, suggesting its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide?

  • Answer : The compound can be synthesized via multi-step reactions involving thiazole and thiophene intermediates. For example, describes a method where 2-amino-4-substituted thiazoles react with acetonitrile under anhydrous AlCl₃ catalysis to form acetamide derivatives. Similarly, coupling reactions between thiophene-thiazole scaffolds and aryl thioacetamide groups (e.g., using potassium carbonate in dry acetone) are effective, as shown in . Optimization of solvent (e.g., dichloromethane or acetone) and catalysts (e.g., triethylamine) is critical for yield and purity .

Q. How can the structural integrity and purity of this compound be validated experimentally?

  • Answer : Comprehensive characterization includes:

  • Spectroscopy : IR for functional groups (e.g., C=O at ~1650 cm⁻¹), ¹H/¹³C NMR for proton/environment assignments (e.g., thiophene protons at δ 6.5–7.5 ppm), and mass spectrometry for molecular weight confirmation .
  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves bond angles and torsion angles, confirming the twisted conformation between thiazole and aromatic rings .
  • Elemental Analysis : Matching calculated vs. experimental C/H/N/S percentages ensures purity .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Answer : Initial screens should focus on:

  • Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC/MBC determinations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity .
  • Enzyme Inhibition : Assays targeting kinases or proteases, given structural similarities to benzothiazole-based inhibitors () .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's efficacy?

  • Answer : SAR strategies include:

  • Substituent Variation : Modify the 4-methoxyphenyl thioether group (e.g., replace –OCH₃ with halogens or electron-withdrawing groups) to alter lipophilicity and target binding () .
  • Scaffold Hybridization : Integrate pharmacophores from (e.g., chromenone) or (benzoxazole) to enhance bioactivity .
  • In Silico Screening : Use tools like AutoDock to predict binding affinities before synthesis, reducing experimental workload .

Q. What computational approaches are suitable for studying its interaction with biological targets?

  • Answer :

  • Molecular Docking : highlights docking studies to visualize binding poses (e.g., hydrophobic interactions with enzyme active sites). Software like Schrödinger or MOE can simulate interactions with targets like EGFR or COX-2 .
  • MD Simulations : Run 50–100 ns trajectories in GROMACS to assess stability of ligand-target complexes, analyzing RMSD and hydrogen bonding patterns .
  • QSAR Modeling : Use descriptors (e.g., logP, polar surface area) to correlate structural features with observed activity () .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

  • Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation. LC-MS/MS quantifies parent compound and metabolites .
  • Plasma Stability : Assess compound integrity in plasma (37°C, 1–24 hrs) to estimate half-life .
  • ADME Prediction : Tools like SwissADME predict absorption (e.g., Caco-2 permeability) and toxicity (e.g., Ames test alerts) .

Data Contradictions and Resolution

Q. Conflicting bioactivity results arise between similar derivatives. How should researchers address this?

  • Answer :

  • Control Experiments : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) to rule out variability .
  • Structural Reanalysis : Verify compound purity via HPLC and crystallography () to confirm structural consistency .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement if off-target effects are suspected .

Methodological Resources

  • Synthesis Protocols : (thiazole-acetamide coupling), (thiadiazole-thioacetamide reactions) .
  • Characterization Tools : (X-ray crystallography), (DFT-based vibrational analysis) .
  • Biological Assays : (enzyme inhibition), (cytotoxicity protocols) .

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